Alanine, N-glycyl-2-phenyl- (6CI) Alanine, N-glycyl-2-phenyl- (6CI)
Brand Name: Vulcanchem
CAS No.: 103855-63-6
VCID: VC0217735
InChI:
SMILES:
Molecular Formula: C11H14N2O3
Molecular Weight: 0

Alanine, N-glycyl-2-phenyl- (6CI)

CAS No.: 103855-63-6

Cat. No.: VC0217735

Molecular Formula: C11H14N2O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Alanine,  N-glycyl-2-phenyl-  (6CI) - 103855-63-6

Specification

CAS No. 103855-63-6
Molecular Formula C11H14N2O3
Molecular Weight 0

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

The molecular formula of Alanine, N-glycyl-2-phenyl- (6CI) is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, with a molecular weight of 222.24 g/mol . This composition includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that confers unique chemical properties.

Structural Description

The compound features an alanine backbone with an attached glycyl group linked to a phenylalanine residue. The phenylalanine moiety contributes to the aromatic properties of the molecule due to its benzene ring. The glycyl group acts as a linker between alanine and phenylalanine, forming a dipeptide structure.

The IUPAC name for this compound is (2S)-2-( N-(2-aminoacetyl)anilino)propanoic acid . Its SMILES representation is C[C@@H](C(=O)O)N(C1=CC=CC=C1)C(=O)CNC[C@@H](C(=O)O)N(C1=CC=CC=C1)C(=O)CN, which provides a shorthand notation for its chemical structure .

Physical Properties

The physical properties of Alanine, N-glycyl-2-phenyl- (6CI) include:

PropertyValue
Molecular Weight222.24 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
Exact Mass222.10100
Polar Surface Area (PSA)141.75000

These properties are critical for understanding the compound's behavior in different environments and its potential interactions with other molecules.

Synthesis Methods

General Synthetic Approaches

Alanine, N-glycyl-2-phenyl- (6CI) can be synthesized using peptide-coupling reactions that involve the condensation of alanine derivatives with glycyl phenylalanine precursors. These reactions typically employ activating agents such as carbodiimides or other coupling reagents to facilitate bond formation between amino acids.

Ugi Four Component Reaction (Ugi-4CR)

One notable method for synthesizing derivatives similar to Alanine, N-glycyl-2-phenyl-, involves the Ugi four-component reaction (Ugi-4CR). This multicomponent reaction uses isocyanides as key substrates to generate dipeptides with high efficiency . The process includes:

  • Formation of an imine intermediate.

  • Addition of carboxylic acid and isocyanide components.

  • Purification through chromatographic techniques.

This method has been employed to synthesize various dipeptide derivatives with modifications at either the N-terminal or C-terminal ends .

Challenges in Synthesis

While peptide synthesis is well-established, challenges such as racemization, side reactions, and low yields can occur during the preparation of Alanine, N-glycyl-2-phenyl-. Optimizing reaction conditions and using protective groups can mitigate these issues.

Biological Significance

Role in Enzymatic Inhibition

Alanine, N-glycyl-2-phenyl-, like other dipeptides containing phenylalanine residues, has been studied for its potential as an enzyme inhibitor. Computational models suggest that similar compounds may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation . This property makes them candidates for developing treatments for neurological disorders such as Alzheimer's disease.

Bioactivity Predictions

Using computational tools that analyze bi-dimensional molecular information, derivatives of Alanine, N-glycyl-2-phenyl-, have been predicted to exhibit moderate inhibitory activity against AChE and poor activity against butyrylcholinesterase (BuChE) . These findings highlight the selectivity of such compounds for specific enzymatic targets.

Applications in Research and Industry

Pharmaceutical Applications

Dipeptides like Alanine, N-glycyl-2-phenyl-, are valuable in pharmaceutical research due to their bioactive properties. They can serve as lead compounds for drug development or as building blocks for more complex molecules.

Use in Synthetic Chemistry

The compound's structure makes it a useful intermediate in synthetic organic chemistry. It can be employed to create larger peptides or modified amino acids with tailored properties.

Biotechnological Implications

In biotechnology, Alanine, N-glycyl-2-phenyl-, may be used to study protein-ligand interactions or as a model compound for understanding peptide behavior in biological systems.

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